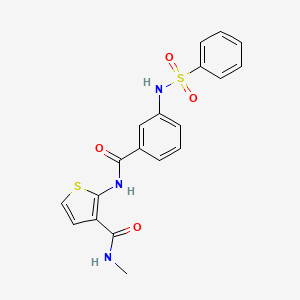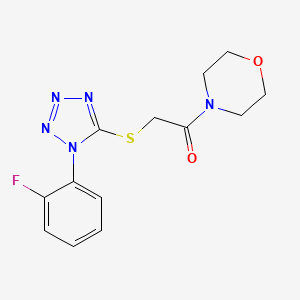![molecular formula C21H22N4 B2899319 4-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}methyl)benzonitrile CAS No. 2415622-86-3](/img/structure/B2899319.png)
4-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a benzonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}methyl)benzonitrile typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzimidazole and azetidine intermediates with a benzonitrile derivative using Suzuki–Miyaura coupling or similar cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include benzimidazole N-oxides.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted azetidine derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology
In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structure .
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for various chemical products .
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or disrupting cellular processes . The azetidine ring may enhance binding affinity and specificity .
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: These include compounds like thiabendazole and omeprazole, which share the benzimidazole core.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid are structurally similar.
Uniqueness
4-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}methyl)benzonitrile is unique due to the combination of the benzimidazole and azetidine moieties, which may confer enhanced biological activity and specificity .
属性
IUPAC Name |
4-[[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-15(2)21-23-19-5-3-4-6-20(19)25(21)18-13-24(14-18)12-17-9-7-16(11-22)8-10-17/h3-10,15,18H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBENXFGFCGYHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
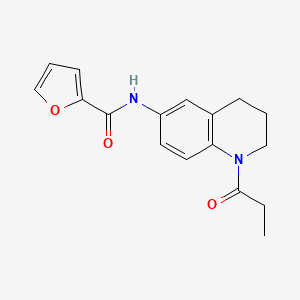
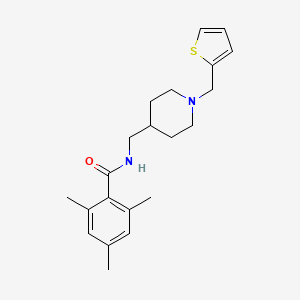
![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)
![N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2899240.png)
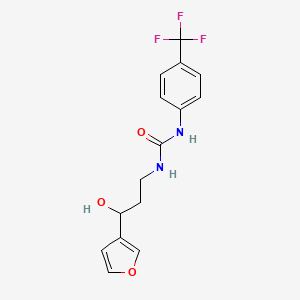
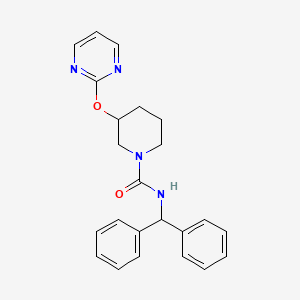
![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)
![2-[5-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2899247.png)
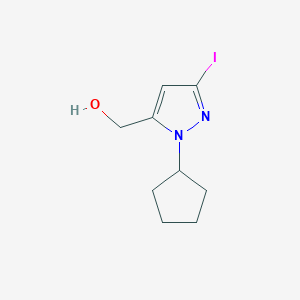
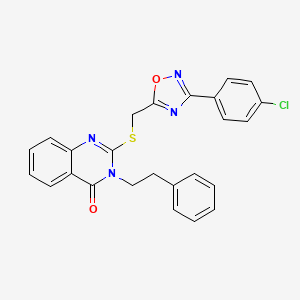
![tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate](/img/structure/B2899252.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2899254.png)
